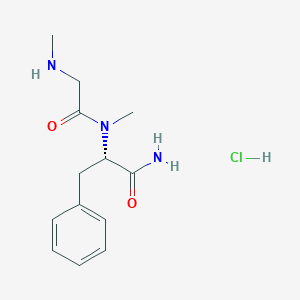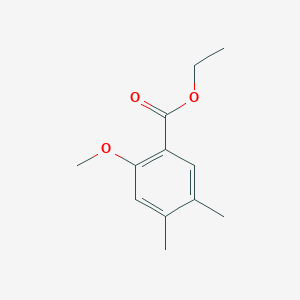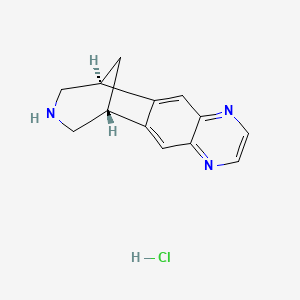
2,4-Dichloroquinazolin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloroquinazolin-6-amine is a chemical compound with the molecular formula C8H5Cl2N3. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions and an amine group at the 6 position on the quinazoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloroquinazolin-6-amine typically involves the reaction of ortho-aminobenzoic acid with potassium cyanate to form 2,4-quinazoline diones. This intermediate is then chlorinated using a chlorinating agent to yield 2,4-Dichloroquinazoline. Finally, the 2,4-Dichloroquinazoline undergoes amination to produce this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The use of non-toxic solvents and accessible raw materials makes the process suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dichloroquinazolin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions include various substituted quinazolines and quinazolinones, which have significant biological activities .
Wissenschaftliche Forschungsanwendungen
2,4-Dichloroquinazolin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 2,4-Dichloroquinazolin-6-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects .
Vergleich Mit ähnlichen Verbindungen
2,4-Diaminoquinazoline: Known for its anticancer properties.
2,6-Diaminoquinazolin-4(3H)-one: Exhibits cytotoxic activity against cancer cell lines.
4,6,7-Substituted Quinazoline Derivatives: Evaluated for their antiproliferative activities .
Uniqueness: 2,4-Dichloroquinazolin-6-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dual chlorine substitution enhances its reactivity and potential as a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C8H5Cl2N3 |
|---|---|
Molekulargewicht |
214.05 g/mol |
IUPAC-Name |
2,4-dichloroquinazolin-6-amine |
InChI |
InChI=1S/C8H5Cl2N3/c9-7-5-3-4(11)1-2-6(5)12-8(10)13-7/h1-3H,11H2 |
InChI-Schlüssel |
KWTIAXNLTDDOLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1N)C(=NC(=N2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14039825.png)





![Tert-butyl7,9-dioxo-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B14039857.png)
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B14039870.png)



![(4R,5R)-tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B14039891.png)
